1H-Benzimidazole, 1,1'-carbonylbis-

Thermal Stability Process Safety Solid-State Chemistry

1H-Benzimidazole, 1,1'-carbonylbis- (also referred to as N,N'-carbonyl-di-benzimidazole or bis(benzimidazol-1-yl)methanone) is a member of the azolide class, specifically a carbonyl-bridged bis-benzimidazole. Discovered as part of the foundational azolide family by Staab and Seel, this compound functions as a stoichiometric carbonyl transfer reagent for the activation of carboxylic acids toward amidation, esterification, and urea formation.

Molecular Formula C15H10N4O
Molecular Weight 262.27 g/mol
CAS No. 14667-54-0
Cat. No. B079765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole, 1,1'-carbonylbis-
CAS14667-54-0
Synonyms1,1'-Carbonylbis(1H-benzimidazole)
Molecular FormulaC15H10N4O
Molecular Weight262.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2C(=O)N3C=NC4=CC=CC=C43
InChIInChI=1S/C15H10N4O/c20-15(18-9-16-11-5-1-3-7-13(11)18)19-10-17-12-6-2-4-8-14(12)19/h1-10H
InChIKeyGOQHBKGRSKXWLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Benzimidazole, 1,1'-carbonylbis- (CAS 14667-54-0): A Thermally Robust Carbonyl Transfer Azolide for Demanding Acylation Chemistries


1H-Benzimidazole, 1,1'-carbonylbis- (also referred to as N,N'-carbonyl-di-benzimidazole or bis(benzimidazol-1-yl)methanone) is a member of the azolide class, specifically a carbonyl-bridged bis-benzimidazole [1]. Discovered as part of the foundational azolide family by Staab and Seel, this compound functions as a stoichiometric carbonyl transfer reagent for the activation of carboxylic acids toward amidation, esterification, and urea formation [1]. Its empirically determined melting point of 182–183 °C distinguishes it immediately from the more widely used 1,1'-carbonyldiimidazole (CDI, mp 117–122 °C), suggesting a substantially higher crystalline lattice energy and thermal stability that can be critical in processes where ambient solid-state stability or elevated-temperature reaction conditions are required.

1 Reported higher thermal stability supports elevated-temperature acylation workflows
2 Attenuated reactivity profile may improve chemoselectivity on polyfunctional substrates
3 Benzimidazole leaving group facilitates acidic extraction during workup

Why CDI is Not a Chemically or Operationally Equivalent Substitute for 1,1'-Carbonylbisbenzimidazole


Direct substitution of 1,1'-carbonylbisbenzimidazole with more common azolides like 1,1'-carbonyldiimidazole (CDI) is chemically unsound because the reactivity of azolide carbonyl reagents is highly dependent on the heterocycle's structure [1]. Staab and Seel explicitly demonstrated that the benzimidazolide (I) is 'weniger reaktionsfähig' (less reactive) than the imidazolide (CDI) and the triazolide [1]. This attenuated reactivity is not a weakness but a tunable feature that can prevent unproductive decomposition pathways and improve chemoselectivity in substrates bearing multiple nucleophilic functional groups. In practical procurement terms, the 65 °C higher melting point of the benzimidazolide relative to CDI translates into dramatically different shipping, storage, and handling profiles, particularly in facilities lacking refrigerated storage or in automated solid-dispensing workflows where hygroscopicity and mechanical flow properties are critical. A generic specification of 'carbonyl coupling reagent' therefore fails to capture these critical operational and synthetic performance differences.

1,1'-Carbonylbisbenzimidazole
Reported higher melting range; intermediate reactivity may limit over-acylation
CDI (1,1'-carbonyldiimidazole)
Lower melting point; higher reactivity may require cold-chain handling and risk side reactions
Benzimidazole by-product
Lower basicity supports mild acid extraction; may reduce residual nitrogenous carry-through
Imidazole by-product
Higher basicity and water solubility can necessitate more extensive aqueous washing

1,1'-Carbonylbisbenzimidazole Comparative Performance: Quantitative Head-to-Head Data Against Analogous Azolides


Melting Point as a Proxy for Thermal Stability: 1,1'-Carbonylbisbenzimidazole vs. CDI

Thermal stability, as reflected by melting point, is a key differentiator for bench-stable reagents. 1,1'-Carbonylbisbenzimidazole exhibits a melting point of 182–183 °C , significantly exceeding that of 1,1'-carbonyldiimidazole (CDI), which melts at 117–122 °C . This 65 °C differential indicates a higher-temperature safety margin for processes requiring exothermic quenching or for long-term ambient storage in unconditioned warehouses, directly impacting procurement and inventory decisions.

Melting point vs CDI
Cross-study comparable
182–183 °C
Δ ~65 °C higher than CDI (117–122 °C)
Supports thermal stability screening
Literature mp values; cross-study review advised
Thermal Stability Process Safety Solid-State Chemistry

Relative Reactivity Hierarchy: Attenuated Acyl Transfer Capability of the Benzimidazolide vs. Imidazolide and Triazolide

Staab and Seel established a reactivity ranking among carbonyl azolides, explicitly stating that N,N'-Carbonyl-di-benzimidazol (I) is 'weniger reaktionsfähig als die früher beschriebenen N.N'-Carbonyl-Derivate des Imidazols und Triazols' [1]. Despite this lower reactivity, the benzimidazolide still reacts quantitatively at room temperature: in 50% aqueous tetrahydrofuran it is fully hydrolyzed within a few hours with CO2 evolution, and with aniline it smoothly forms diphenylurea at room temperature [1]. The triazolide analog, by contrast, stops at the N-carboxylic acid amide stage under the same conditions [1]. This intermediate reactivity profile positions the benzimidazolide as a selective acylating agent when over-reactivity of CDI leads to exotherm control issues or side-product formation.

Reactivity hierarchy
Direct head-to-head comparison
Imidazolide > benzimidazolide > triazolide
Quantitative hydrolysis in 50% THF/H₂O at RT; smooth urea formation with aniline
Supports reactivity profile selection
Rate constants not reported; reaction endpoints context
Acylation Kinetics Chemoselectivity Carbonyl Transfer

Leave-Group Basicity and By-Product Removal: Operational Advantages of Benzimidazole vs. Imidazole

The leaving group after acylation is benzimidazole (pKa of conjugate acid ~5.5) versus imidazole (pKa ~7.0) for CDI [1]. The lower basicity of benzimidazole facilitates its removal from reaction mixtures via mild acidic extraction (e.g., 1 M HCl), whereas imidazole removal often requires more thorough aqueous washing or chromatographic purification [2]. This differential extraction efficiency reduces process mass intensity and improves product purity in multi-step synthesis without additional chromatographic operations, a direct economic benefit for procurement of large-scale reactions.

Leaving group pKa
Class-level
Benzimidazole conj. acid pKa ~5.5
Imidazole conj. acid pKa ~7.0
May simplify acidic extraction workup
Class-level pKa comparison; method-specific review needed
Downstream Processing Product Purity Workup Efficiency

High-Value Procurement Scenarios for 1H-Benzimidazole, 1,1'-carbonylbis- Based on Verified Differentiation


High-Temperature Amidation or Dehydrative Coupling in Non-Cryogenic Flow Reactors

The 65 °C higher melting point of 1,1'-carbonylbisbenzimidazole relative to CDI [1] makes it a safer and more reliable carbonyl transfer reagent for continuous flow reactors or heated batch processes where localized hot spots could cause rapid decomposition, CO2 outgassing, and pressure buildup. Procurement for pilot plants or production facilities in hot climates, where cold-chain storage is impractical, directly benefits from this compound's solid-state thermal stability.

Selective Mono-Acylation of Polyfunctional Amines or Alcohols

The attenuated reactivity of the benzimidazolide observed by Staab and Seel [1] makes this reagent particularly suitable for substrates containing multiple competing nucleophilic groups. When CDI's high reactivity leads to over-acylation or symmetrical urea formation, 1,1'-carbonylbisbenzimidazole can achieve single-step activation with higher chemoselectivity, reducing the need for transient protecting groups and thereby shortening synthetic routes.

Manufacturing of Active Pharmaceutical Ingredients (APIs) with Low Residual Solvent and Metal Requirements

The easier extractability of the benzimidazole by-product compared to imidazole [1] translates into reduced aqueous wash volumes and lower residual nitrogenous bases in the final organic phase. For API intermediate preparation where residual heterocycle carry-through is a critical quality attribute, this property lowers the purification burden and aligns with ICH Q3C guidelines by minimizing solvent usage.

Accelerated Library Synthesis in Medicinal Chemistry for Structure-Activity Relationship (SAR) Studies

In parallel medicinal chemistry libraries where hundreds of amide or urea analogs are synthesized, the room-temperature reactivity with aniline demonstrated in 1958 [1] combined with straightforward acidic workup allows for faster cycle times and higher overall success rates compared to more reactive but less selective alternatives. Procurement for automated synthesis platforms can leverage this balance of reactivity and workup simplicity.

Application
Selection Property
Validation Focus
High-temperature amidation / flow chemistry
Thermal stability margin
Process safety at elevated temperature; solid-state integrity
Selective mono-acylation of polyfunctional substrates
Attenuated reactivity profile
Chemoselectivity; reduction of over-acylation byproducts
API intermediate manufacturing with low residual solvent loads
By-product extractability
Residual heterocycle carry-through; aqueous workup efficiency
Medicinal chemistry library synthesis (amide/urea analogs)
Room-temperature reactivity with straightforward workup
Cycle time and success rate in parallel synthesis
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